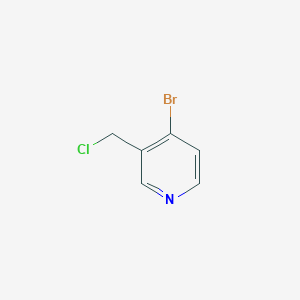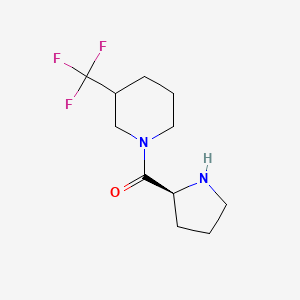
1-(L-Prolyl)-3-(trifluoromethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(L-Prolyl)-3-(trifluoromethyl)piperidine is a compound that has garnered interest in various fields of scientific research due to its unique structural and chemical properties. This compound is characterized by the presence of a piperidine ring substituted with an L-prolyl group and a trifluoromethyl group. The incorporation of these functional groups imparts distinct chemical reactivity and potential biological activity to the molecule.
Vorbereitungsmethoden
The synthesis of 1-(L-Prolyl)-3-(trifluoromethyl)piperidine can be achieved through several synthetic routes. One common method involves the protection of the NH group using tert-butoxycarbonyl or trifluoroacetyl groups, followed by carbodiimide-promoted peptide bond formation . Another approach includes the opening of the dioxopiperazine ring in octahydrodipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10-dione obtained by thermolysis of proline methyl ester . Industrial production methods may involve similar synthetic strategies but optimized for large-scale production.
Analyse Chemischer Reaktionen
1-(L-Prolyl)-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-(L-Prolyl)-3-(trifluoromethyl)piperidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(L-Prolyl)-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
Vergleich Mit ähnlichen Verbindungen
1-(L-Prolyl)-3-(trifluoromethyl)piperidine can be compared with other similar compounds such as:
Prolylproline: Another proline derivative with different functional groups.
Glycyl-L-prolyl-L-glutamic acid: A tripeptide with neuroprotective properties.
L-Proline, 1-[N-[1-(trifluoroacetyl)-L-prolyl]-L-valyl]-, methyl ester: A related compound with a trifluoroacetyl group. The uniqueness of this compound lies in its specific combination of the L-prolyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H17F3N2O |
|---|---|
Molekulargewicht |
250.26 g/mol |
IUPAC-Name |
[(2S)-pyrrolidin-2-yl]-[3-(trifluoromethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C11H17F3N2O/c12-11(13,14)8-3-2-6-16(7-8)10(17)9-4-1-5-15-9/h8-9,15H,1-7H2/t8?,9-/m0/s1 |
InChI-Schlüssel |
RQLHPLHRKTYZMW-GKAPJAKFSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N2CCCC(C2)C(F)(F)F |
Kanonische SMILES |
C1CC(NC1)C(=O)N2CCCC(C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


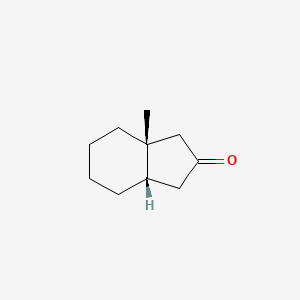

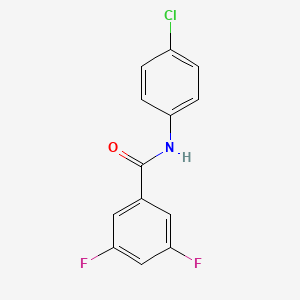
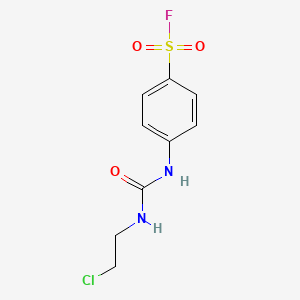
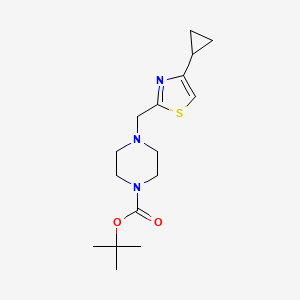
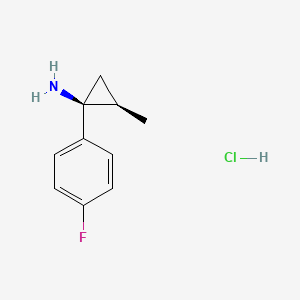
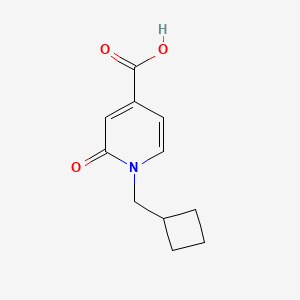


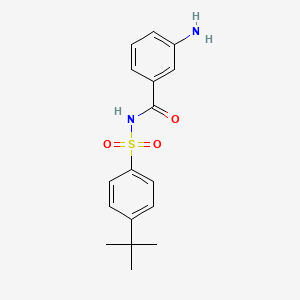

![9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.6]dodecane-4,9-dicarboxylate](/img/structure/B13349556.png)
